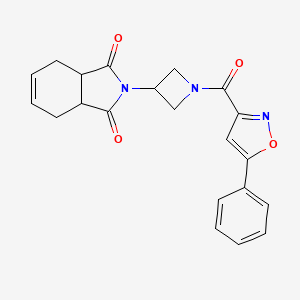

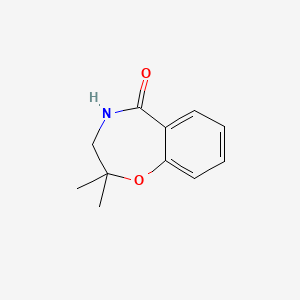

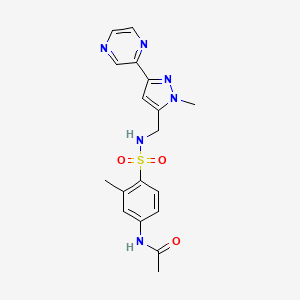

![molecular formula C21H20FN3O B2517391 1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine CAS No. 380463-05-8](/img/structure/B2517391.png)

1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine" is a structurally complex molecule that incorporates a piperidine ring and a pyrazole moiety substituted with a fluorophenyl group. The presence of these functional groups suggests potential biological activity, which could be explored for various pharmacological applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which includes piperidinones as a starting material . Similarly, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involves electrophilic fluorination, indicating the potential for incorporating fluorine into piperidine derivatives . A robust three-step synthesis has been reported for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which includes nucleophilic aromatic substitution and iodination steps .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various computational methods. For instance, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT calculations, with the results in agreement with experimental infrared bands . The molecular docking study of this compound suggests that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential inhibitory activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular orbital analysis. The frontier molecular orbital analysis of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde indicates charge transfer within the molecule, with the carbonyl group and mono substituted phenyl ring being potential sites for electrophilic attack . Similarly, the molecular docking study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggests that the fluorine atom and ethanone group are crucial for binding, with potential inhibitory activity against TPII .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be characterized by various spectroscopic and computational techniques. The infrared spectrum and vibrational frequencies of related compounds have been studied, providing insights into their structural properties . The molecular electrostatic potential map of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde shows regions of negative and positive electrostatic potential, which are indicative of possible sites for nucleophilic and electrophilic attacks, respectively . The crystal structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes

The study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions during coadministration of multiple drugs. This research highlights the importance of identifying selective inhibitors for specific CYP isoforms to understand drug metabolism better and minimize potential adverse interactions. Such inhibitors, including those related to the piperidine structure, are vital tools in pharmacokinetics and drug development processes (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Synthesis and Evaluation of Ligands for D2-like Receptors

Sikazwe et al. (2009) explore the contributions of pharmacophoric groups, including arylcycloalkylamines (such as phenyl piperidines), to the potency and selectivity of binding affinity at D2-like receptors. This study underscores the significance of structural components, like the piperidine scaffold, in designing antipsychotic agents, demonstrating their potential therapeutic applications in targeting central nervous system disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Nucleophilic Aromatic Substitution of the Nitro-group

Pietra and Vitali (1972) discuss the nucleophilic aromatic substitution reactions involving piperidine, providing insights into the chemical behavior and reactivity of piperidine derivatives. This foundational work helps understand the chemical properties of piperidine-based compounds, which are essential for developing new pharmaceuticals and materials (Pietra & Vitali, 1972).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Lipunova et al. (2018) review the synthesis and application of quinazoline derivatives in optoelectronic devices, highlighting the importance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems. This research illustrates the potential of piperidine-related structures in creating novel materials for organic light-emitting diodes and other electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Wirkmechanismus

Target of Action

The primary targets of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .

Mode of Action

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of downstream signaling pathways that mediate various cellular responses .

Biochemical Pathways

The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity . These changes can affect a variety of cellular processes, including inflammation and bronchodilation .

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer , which suggests that it is likely to have good bioavailability in the lung tissue.

Result of Action

The inhibition of PDE3 and PDE4 by (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone leads to bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD) .

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJOWTYGSFMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)